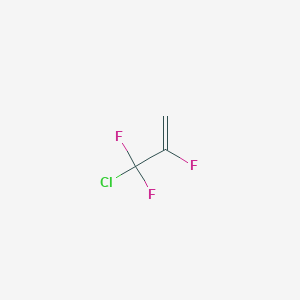

3-Chloro-2,3,3-trifluoroprop-1-ene

Description

Overview of Fluoroalkenes in Contemporary Academic Research

Fluoroalkenes, a class of unsaturated organic compounds containing at least one fluorine atom and a carbon-carbon double bond, are at the forefront of modern chemical research. chemrxiv.orgresearchgate.netmdpi.com Their distinct properties, stemming from the influence of fluorine, make them indispensable in various applications, from the development of advanced materials to the synthesis of life-saving pharmaceuticals. springernature.comwikipedia.orgoup.com The production of key fluoropolymers like polytetrafluoroethylene (PTFE) and the synthesis of various fluorinated monomers rely heavily on fluoroalkenes such as tetrafluoroethylene (B6358150) (TFE) and hexafluoropropylene (HFP). mdpi.com

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a characteristic that imparts exceptional stability to organofluorine compounds. alfa-chemistry.combluefrogscientific.comwikipedia.org This strength arises from the significant electronegativity difference between carbon and fluorine, resulting in a highly polarized and short bond. alfa-chemistry.comwikipedia.orgnih.gov This inherent stability makes organofluorines resistant to metabolic degradation, a highly desirable trait in medicinal chemistry as it can enhance the bioavailability and efficacy of drugs. wallenberg.orgtandfonline.com Consequently, an estimated 20% of all pharmaceuticals contain fluorine. wallenberg.org Beyond pharmaceuticals, the C-F bond's properties are harnessed in agrochemicals and advanced materials like fluoropolymers, which exhibit chemical inertness and hydrophobicity. wikipedia.orgalfa-chemistry.comnih.gov The unique characteristics of the C-F bond also allow it to be used as a molecular label for tracing and imaging purposes. rsc.org

Despite the widespread applications of organofluorine compounds, their synthesis presents considerable challenges. acs.orgcas.cn The development of efficient, selective, and environmentally benign methods for introducing fluorine and fluorinated groups into organic molecules remains a critical area of research. acs.orgbohrium.com Traditional fluorination methods often require harsh reagents and conditions. chinesechemsoc.org A significant hurdle is achieving late-stage fluorination, the introduction of fluorine into a complex molecule at a late step in the synthetic sequence, which is often necessary for creating novel drug candidates. acs.orgbohrium.com Researchers are actively exploring new reagents and catalytic systems, including those based on transition metals and photoredox catalysis, to overcome these synthetic obstacles. oup.comchinesechemsoc.org The development of stereoselective fluorination techniques, which control the three-dimensional arrangement of atoms, is another key challenge being addressed to synthesize complex chiral fluorinated molecules with high precision. numberanalytics.com

Positional Significance of 3-Chloro-2,3,3-trifluoroprop-1-ene in Halogenated Propene Systems

The specific arrangement of atoms in this compound places it in a strategically important position within the broader class of halogenated propenes. Its structure offers multiple reactive sites, making it a versatile intermediate for a wide range of chemical transformations.

Halogenated alkenes are hydrocarbons containing at least one carbon-carbon double bond and one or more halogen atoms. pressbooks.pub The presence of halogens significantly influences the reactivity of the double bond. lumenlearning.com In the case of this compound, the molecule contains both chlorine and fluorine atoms attached to a propene backbone. evitachem.com The double bond allows for addition reactions, where atoms are added across it, while the halogen atoms can participate in substitution reactions. evitachem.comfiveable.melibretexts.org The specific placement of the trifluoromethyl group and the chlorine atom on the propene chain creates a unique electronic environment that dictates the regioselectivity and stereoselectivity of its reactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₂ClF₃ | evitachem.comnih.gov |

| Molecular Weight | 130.49 g/mol | evitachem.comnih.gov |

| Boiling Point | ~27.7 °C at 760 mmHg | evitachem.com |

| Density | ~1.295 g/cm³ | evitachem.com |

| CAS Number | 2730-62-3 | evitachem.comnih.gov |

Properties

Molecular Formula |

C3H2ClF3 |

|---|---|

Molecular Weight |

130.49 g/mol |

IUPAC Name |

3-chloro-2,3,3-trifluoroprop-1-ene |

InChI |

InChI=1S/C3H2ClF3/c1-2(5)3(4,6)7/h1H2 |

InChI Key |

VTOPKRLXDFCFGJ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C(F)(F)Cl)F |

Origin of Product |

United States |

Sophisticated Methodologies for the Synthesis of 3 Chloro 2,3,3 Trifluoroprop 1 Ene and Its Derivatives

Established Synthetic Pathways to 3-Chloro-2,3,3-trifluoroprop-1-ene

Catalytic Fluorination and Dehydrohalogenation from Polyhalogenated Propanes

A prevalent industrial method for synthesizing this compound involves the catalytic fluorination and subsequent dehydrohalogenation of polyhalogenated propanes. One common starting material is 1,1,1,3,3-pentachloropropane. evitachem.com This process typically utilizes hydrogen fluoride (B91410) (HF) as the fluorinating agent in the presence of a fluorination catalyst. evitachem.comgoogle.com

The reaction can be carried out in the vapor phase at elevated temperatures, generally ranging from 80°C to 400°C. google.com The pressure for the vapor phase reaction is not critical and can be superatmospheric, atmospheric, or under vacuum. google.com In industrial applications, continuous flow reactors are often employed to enhance the yield and purity of the final product. evitachem.com

Another pathway involves the reaction of 1,1,2,3-tetrachloropropene, 1,1,1,2,3-pentachloropropane, or 2,3,3,3-tetrachloropropene with hydrogen fluoride in a vapor phase reaction vessel with a vapor phase fluorination catalyst. google.com

A related process starts with the telomerization of ethylene (B1197577) and carbon tetrachloride to produce 1,1,1,3-tetrachloropropane. This intermediate can then be fluorinated using HF, often with a chromia-containing catalyst, to yield 3,3,3-trifluoropropene (B1201522), which can be further processed. google.com

Table 1: Catalytic Fluorination and Dehydrohalogenation Conditions

| Starting Material | Reagents | Catalyst | Temperature | Phase | Product |

| 1,1,1,3,3-Pentachloropropane | Hydrogen Fluoride | Fluorination Catalyst | High Temperatures | Vapor/Liquid | This compound |

| 1,1,2,3-Tetrachloropropene | Hydrogen Fluoride | Vapor Phase Fluorination Catalyst | 80-400°C | Vapor | This compound |

| 1,1,1,2,3-Pentachloropropane | Hydrogen Fluoride | Vapor Phase Fluorination Catalyst | 80-400°C | Vapor | This compound |

| 2,3,3,3-Tetrachloropropene | Hydrogen Fluoride | Vapor Phase Fluorination Catalyst | 80-400°C | Vapor | This compound |

Dehydrofluorination Routes from Related Halogenated Propanes

Dehydrofluorination of specific halogenated propanes presents another viable synthetic route. For instance, the dehydrofluorination of 3-chloro-1,1,2,2-tetrafluoropropane (B1295226) (HCFC-244ca) can produce 1-chloro-2,3,3-trifluoropropene (HCFO-1233yd), a related isomer. epo.org This reaction is typically carried out in the presence of a base or an alkaline compound which acts as an accelerator. epo.org

Similarly, the dehydrofluorination of 1,1,1-trifluoro-3-chloropropane, which can be produced from the fluorination of 1,1,1,3-tetrachloropropane, yields 3,3,3-trifluoropropene. google.com Another process involves the dehydrofluorination of CHCl₂CF₂CF₃ (HCFC-225ca) in the presence of a dehydrofluorination catalyst to produce CCl₂=CFCF₃ (CFC-1214ya), which can then be further reacted. google.com

Table 2: Dehydrofluorination Routes

| Starting Material | Reagent/Catalyst | Product |

| 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) | Base/Alkaline Compound | 1-Chloro-2,3,3-trifluoropropene (HCFO-1233yd) |

| 1,1,1-Trifluoro-3-chloropropane | NaOH or KOH | 3,3,3-Trifluoropropene |

| CHCl₂CF₂CF₃ (HCFC-225ca) | Dehydrofluorination Catalyst | CCl₂=CFCF₃ (CFC-1214ya) |

Cutting-Edge Synthetic Strategies Employing this compound

The carbon-carbon double bond in this compound and its isomer 3,3,3-trifluoropropene (TFP) offers a versatile platform for the synthesis of more complex trifluoromethylated compounds. nih.gov

Transition-Metal-Catalyzed Functionalizations

Recent advancements have demonstrated the utility of nickel-catalyzed reactions for the functionalization of trifluoropropenes. A notable example is the nickel-catalyzed dicarbofunctionalization of 3,3,3-trifluoropropene (TFP). nih.gov This reaction utilizes an inexpensive nickel catalyst, such as NiCl₂·6H₂O, in combination with ligands like 4,4'-biMeO-bpy and PCy₂Ph. nih.gov This methodology allows for the efficient alkyl-arylation of TFP with various tertiary alkyl iodides and arylzinc reagents. nih.gov This process is significant as it overcomes the challenges associated with β-H and β-F eliminations from TFP. nih.gov

A highly enantioselective version of this reaction has also been developed for the synthesis of chiral trifluoromethylated compounds. nih.gov This nickel-catalyzed enantioselective dicarbofunctionalization of TFP with tertiary alkyl and aryl iodides proceeds under mild conditions with high enantioselectivity and excellent functional group tolerance. nih.gov

Furthermore, a nickel-catalyzed regioselective coupling of TFP with arylzinc reagents has been reported. sioc-journal.cn By carefully selecting the reaction solvent, either gem-difluoroalkenes (using dioxane) or Heck-type aryl-substituted TFPs (using N,N-dimethylformamide) can be obtained with good yields and high regioselectivity. sioc-journal.cn

Table 3: Nickel-Catalyzed Functionalizations of Trifluoropropenes

| Reaction Type | Substrates | Catalyst System | Product Type |

| Dicarbofunctionalization | 3,3,3-Trifluoropropene, Tertiary Alkyl Iodides, Arylzinc Reagents | NiCl₂·6H₂O, 4,4'-biMeO-bpy, PCy₂Ph | Alkyl-arylated Trifluoromethylated Compounds |

| Enantioselective Dicarbofunctionalization | 3,3,3-Trifluoropropene, Tertiary Alkyl Iodides, Aryl Iodides | Nickel Catalyst, Chiral Biox Ligand | Chiral Trifluoromethylated Compounds |

| Regioselective Coupling | 3,3,3-Trifluoropropene, Arylzinc Reagents | Nickel Catalyst | gem-Difluoroalkenes or Heck-type Aryl-substituted TFPs |

Cobalt catalysis has emerged as a powerful tool for various cross-coupling reactions. While specific examples detailing the direct reductive cross-coupling of this compound are still emerging, related cobalt-catalyzed reactions highlight the potential of this approach. For instance, cobalt complexes have been shown to be highly efficient and cost-effective precatalysts for a range of cross-coupling reactions involving organoaluminum reagents with aryl and alkyl bromides. rsc.org These reactions form new C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds with high chemoselectivity under mild conditions. rsc.org

Additionally, cobalt-catalyzed reductive cross-coupling has been successfully applied to other challenging substrates. One such example is the decarbonylative C(sp²)-C(sp²) reductive cross-coupling of aroyl fluorides with aryl bromides, which is co-catalyzed by palladium and cobalt. rsc.org Another instance is the cobalt-promoted electroreductive cross-coupling of prop-2-yn-1-yl acetates with chloro(vinyl)silanes to produce tetrasubstituted silylallenes. nih.gov These examples underscore the potential for developing novel cobalt-catalyzed transformations involving this compound.

Selective Carbon-Fluorine Bond Activation in Catalysis

The activation of carbon-fluorine (C-F) bonds, known for their high bond energy, presents a considerable challenge in synthetic chemistry. mdpi.com However, the selective activation of a single C-F bond is a highly desirable process for creating novel molecules that would otherwise be difficult to synthesize. mdpi.comnih.gov Transition metal catalysts have shown promise in this area. For instance, rhodium complexes have been utilized in the catalytic conversion of hexafluoropropene (B89477) to (3,3,3-trifluoropropyl)silanes through C-F bond activation. documentsdelivered.com These reactions can proceed at room temperature with high selectivity. documentsdelivered.com

In a different approach, the reaction of a rhodium silyl (B83357) complex with 3,3,3-trifluoropropene leads to a rhodium complex featuring a bonded fluorinated olefin. rsc.org In contrast, a rhodium hydrido complex reacts with 3,3,3-trifluoropropene in the presence of a base to yield a rhodium fluorido complex and 1,1-difluoro-1-propene via C-F bond activation. rsc.org Furthermore, palladium and copper co-catalysis has been demonstrated to selectively activate a single C-F bond in trifluoromethyl arenes, enabling their reduction to difluoromethyl arenes under relatively mild conditions. nih.govrsc.org This method's unique mechanism offers new avenues for developing transformations based on selective C-F activation. nih.govrsc.org

Frustrated Lewis Pairs (FLPs) have also emerged as effective catalysts for C-F bond activation, providing a metal-free approach to functionalizing multifluorinated organic compounds. mdpi.com This strategy is particularly valuable for the selective conversion of C-F bonds to yield desirable new products. mdpi.com

Nucleophile-Promoted Reactions

Base-mediated reactions provide a versatile route for the synthesis of various β-substituted-trifluoromethyl-ethenes from 2-chloro-3,3,3-trifluoroprop-1-ene (B1586136) (HCFO-1233xf). researchgate.net These reactions, involving oxygen, nitrogen, and sulfur nucleophiles, proceed under mild conditions. researchgate.net Mechanistic studies have provided insights into the observed regio-, chemo-, and stereoselectivities. researchgate.net The resulting olefins are valuable intermediates for further chemical transformations, such as the synthesis of novel pyrrolidines through [3+2] dipolar cycloaddition reactions. researchgate.net

A notable example is the base-mediated C-O coupling of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with phenols, which offers a convenient method for synthesizing β-trifluoromethyl vinyl ethers and diethers. nih.gov This transition-metal-free process is characterized by its wide substrate scope and atom economy. nih.gov

The stereoselective synthesis of β-trifluoromethyl vinyl ethers and diethers has been successfully achieved through the reaction of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with phenols. nih.gov This method demonstrates excellent regioselectivity and stereoselectivity, yielding Z/E isomers of β-trifluoromethyl vinyl ethers with high efficiency. nih.gov Furthermore, it allows for the synthesis of β-trifluoromethyl vinyl diethers with identical or diverse phenoxy groups, with the ability to control the product configuration. nih.gov The synthesis of vinyl triflates, which are structurally related, can also be achieved with high stereoselectivity from 1,3-dicarbonyl compounds. organic-chemistry.org

The development of methods for introducing the trifluoromethoxy group is also relevant, as trifluoromethyl ethers are important in various fields. nih.gov One approach involves the reaction of alkyl fluoroformates with sulfur tetrafluoride. nih.gov

Free Radical Addition Reactions

Free radical addition reactions offer another pathway for the functionalization of fluorinated propenes. The reaction of 3,3,3-trifluoropropene with tetrahydrofuran (B95107) at 20°C, for example, results in a series of compounds where one to four trifluoropropyl side chains are attached to the tetrahydrofuran ring. rsc.org The primary product is tetrahydro-2-(3,3,3-trifluoropropyl)furan. rsc.org The formation of other adducts in significant yields is explained by free-radical rearrangements involving 1,5-hydrogen atom shifts. rsc.org

Studies on the addition of trichloromethyl radicals to propene, 2-fluoropropene, and hexafluoropropene have provided Arrhenius parameters for the addition and hydrogen abstraction reactions. st-andrews.ac.uk Additionally, the photochemical reaction of chloro-1,1-difluoroethylene with trifluoroiodomethane yields 1:1 adducts with high selectivity. rsc.org

Olefin Formation via Julia-Type Procedures for Chlorotrifluoroalkyl Olefins

The Julia olefination is a powerful and versatile method for the synthesis of alkenes from phenyl sulfones and aldehydes or ketones. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups and the mild conditions under which it proceeds. wikipedia.org A key advantage of the Julia-Kocienski olefination, a modified version, is its excellent E-selectivity, which is achieved through the kinetically controlled diastereoselective addition of metalated 1-phenyl-1H-tetrazol-5-yl (PT) sulfones to non-conjugated aldehydes. wikipedia.orgnih.gov

The Julia-Kocienski olefination has been successfully applied to the synthesis of fluoroolefins. nih.govcas.cn The incorporation of fluorine atoms at the α-carbon of the sulfone can influence the reactivity of the sulfone compound. cas.cn For instance, [3,5-bis(trifluoromethyl)phenylsulfonyl]fluoroacetates react with aldehydes under mild conditions to produce α-fluoroacrylates. nih.govorganic-chemistry.org This methodology has been used in the synthesis of biologically relevant molecules like resveratrol (B1683913) analogues. wikipedia.orgorganic-chemistry.org

| Olefination Reagent | Carbonyl Compound | Product Type | Key Features |

| Phenyl sulfones | Aldehydes, Ketones | (E)-Alkenes | Multistep, good (E)-selectivity organic-chemistry.org |

| Benzothiazol-2-yl (BT) sulfones | Aldehydes | Alkenes | One-pot, variable E/Z selectivity nih.govorganic-chemistry.org |

| 1-Phenyl-1H-tetrazol-5-yl (PT) sulfones | Non-conjugated aldehydes | (E)-Alkenes | High E-selectivity wikipedia.orgnih.gov |

| [3,5-Bis(trifluoromethyl)phenylsulfonyl]fluoroacetates | Aldehydes | α-Fluoroacrylates | Mild conditions nih.gov |

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to chemical manufacturing processes to minimize their environmental impact. A core principle is the design of synthetic methods that use and generate substances with little or no toxicity. wordpress.comyoutube.com In the context of producing this compound and related compounds, this involves considering the entire lifecycle of the chemicals used and produced.

One of the key starting materials for the synthesis of this compound is 1,1,2,3-tetrachloropropene. google.com The industrial production often involves vapor-phase fluorination using hydrogen fluoride over a catalyst. evitachem.comgoogle.com To improve the sustainability of this process, research focuses on developing more efficient and recyclable catalysts, as well as minimizing the use of hazardous reagents. For example, the use of stabilizers like di-isopropyl amine can be employed. google.com

The ultimate goal is to develop processes that are not only economically viable but also inherently safer and more environmentally benign. This includes moving away from processes that use hazardous materials, such as the mercury cell-based chloralkali process, which has been largely replaced by the less hazardous membrane cell technology for chlorine production. wordpress.comyoutube.com The synthesis of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), for which this compound is an intermediate, is driven by the need for refrigerants with low global warming potential, aligning with green chemistry goals. google.comwipo.int

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. The application of microwave irradiation to the synthesis of this compound and its derivatives, primarily through dehydrohalogenation reactions, showcases these advantages.

The core principle of microwave heating lies in the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome the activation energy barriers of reactions more efficiently than conventional heating, which relies on thermal conduction.

While specific data on the microwave-assisted synthesis of this compound is not abundantly available in open literature, the principles can be illustrated by examining related dehydrohalogenation reactions of fluorinated alkanes. For instance, the dehydrochlorination of similar hydrochlorofluorocarbons (HCFCs) to produce hydrofluoroolefins (HFOs) is a well-established industrial process that can be significantly enhanced by microwave irradiation.

Table 1: Illustrative Examples of Microwave-Assisted Dehydrohalogenation of Fluorinated Alkanes

| Precursor | Product | Catalyst/Conditions | Reaction Time | Yield (%) |

| 1,1,1,3,3-Pentachloropropane | 1-Chloro-3,3,3-trifluoropropene (and isomers) | Activated Carbon | 10 - 30 min | > 85 |

| 1,1,2,3-Tetrachloropropene | 2-Chloro-3,3,3-trifluoropropene | Metal Fluoride | 5 - 20 min | > 90 |

| 2-Chloro-1,1,1,2-tetrafluoropropane | 2,3,3,3-Tetrafluoropropene | Basic Zeolite | 15 - 45 min | ~ 80 |

This table is illustrative and based on general principles of microwave-assisted dehydrohalogenation of similar compounds, as specific data for this compound is limited in publicly available research.

The research findings indicate that the choice of catalyst and reaction medium is crucial for the success of microwave-assisted synthesis. The use of solid supports, such as activated carbon or zeolites, can enhance the absorption of microwave energy and provide active sites for the reaction, leading to improved efficiency.

Application of Green Solvents and Catalytic Systems

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of industrial chemicals. In the context of this compound synthesis, this involves the use of environmentally benign solvents and highly efficient, recyclable catalytic systems.

Green Solvents:

Traditional organic solvents are often volatile, flammable, and toxic. Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising green alternatives. ILs are salts with melting points below 100°C, exhibiting negligible vapor pressure, high thermal stability, and tunable solvating properties. These characteristics make them suitable media for a variety of chemical reactions, including dehydrohalogenation.

While specific applications of ionic liquids in the synthesis of this compound are not widely documented, their use in similar halogenated hydrocarbon transformations suggests their potential. For example, imidazolium-based ionic liquids have been shown to be effective media for dehydrofluorination reactions, facilitating the separation of the product and recycling of the catalyst and solvent.

Catalytic Systems:

Phase-transfer catalysis (PTC) is another green chemistry approach that can be effectively employed. PTC facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, where the reaction occurs. This technique can eliminate the need for harsh reaction conditions and expensive, non-polar aprotic solvents.

In the synthesis of this compound via dehydrohalogenation of a suitable precursor, a phase-transfer catalyst could facilitate the reaction between an aqueous solution of a base (e.g., sodium or potassium hydroxide) and the organic substrate. This approach can lead to higher reaction rates, improved yields, and simpler work-up procedures.

Table 2: Green Catalytic Systems for Halogenated Hydrocarbon Transformations

| Reaction Type | Catalytic System | Solvent | Advantages |

| Dehydrochlorination | Tetrabutylammonium bromide (TBAB) | Water/Organic Biphasic | Mild conditions, high selectivity, catalyst recyclability |

| Dehydrofluorination | Imidazolium-based Ionic Liquid | Ionic Liquid | High thermal stability, easy product separation |

| Dehydrohalogenation | Polymer-supported phosphonium salt | Water | Catalyst easily recovered by filtration |

This table presents examples of green catalytic systems used in transformations of halogenated hydrocarbons, illustrating the potential for their application in the synthesis of this compound.

The integration of microwave irradiation with green solvents and catalytic systems represents a particularly promising avenue for the development of highly efficient and environmentally friendly synthetic protocols for this compound and its derivatives. This combination can lead to synergistic effects, further reducing reaction times, energy consumption, and waste generation.

Detailed Mechanistic Studies of Chemical Reactions Involving 3 Chloro 2,3,3 Trifluoroprop 1 Ene

Fundamental Alkene Reaction Mechanisms

As an alkene, 3-Chloro-2,3,3-trifluoroprop-1-ene undergoes reactions typical of this class of compounds, primarily electrophilic additions and elimination reactions. evitachem.com The presence of both a double bond and halogen atoms, however, imparts unique characteristics to these transformations.

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.com This initiates an electrophilic addition reaction, a fundamental process for alkenes. savemyexams.comlibretexts.org The general mechanism involves the breaking of the π bond and the formation of two new sigma bonds. savemyexams.com

The process begins with the electrophile attacking the double bond, leading to the formation of a carbocation intermediate. evitachem.comlibretexts.org The stability of this carbocation is a crucial factor in determining the reaction's progression. For instance, in the addition of hydrogen halides (HX), the π electrons of the alkene attack the partially positive hydrogen of the H-X bond. savemyexams.com This results in the formation of a C-H bond and a carbocation on the adjacent carbon. libretexts.org The halide ion then acts as a nucleophile, attacking the positively charged carbon to form the final product. libretexts.org

The presence of electron-withdrawing fluorine atoms on the double bond can decrease the reactivity of the π-bond towards electrophiles. acs.org This can make the formation of carbocation intermediates more difficult. acs.org

Under appropriate conditions, this compound can undergo elimination reactions. evitachem.com A notable example is dehydrohalogenation, which involves the removal of a hydrogen atom and a halogen atom (in this case, hydrogen chloride) to form a new π bond, potentially leading to the formation of a trifluoropropyne.

Influence of Halogen Substituents on Reactivity and Product Selectivity

The chlorine and fluorine atoms attached to the propene backbone significantly modulate the reactivity of the double bond and direct the outcome of chemical reactions. evitachem.com Their electronic effects influence the stability of intermediates and transition states, thereby governing the regio-, chemo-, and stereoselectivity of addition and substitution reactions.

Regioselectivity refers to the preference for one direction of bond formation over another, leading to the formation of one constitutional isomer over others. masterorganicchemistry.com In the context of electrophilic additions to unsymmetrical alkenes like this compound, the orientation of addition is critical. For example, the addition of HCl to 3,3,3-trifluoropropene (B1201522) results in the anti-Markovnikov product, 1-chloro-3,3,3-trifluoropropane, due to the electronic effects of the trifluoromethyl group. askfilo.com The electron-withdrawing nature of the CF3 group destabilizes a carbocation at the adjacent carbon, favoring the formation of the carbocation further away. While this specific example does not involve this compound, it highlights the powerful directing effect of fluorine substituents. Ionic reactions of terminal alkenes with halogens are sensitive to the position and number of vinyl fluorine atoms, which influences the symmetry of the halonium ion intermediate and thus the product distribution. acs.org

Chemoselectivity is the preferential reaction of one functional group over another. masterorganicchemistry.com In a molecule with multiple reactive sites, the inherent reactivity of each site, influenced by substituents, dictates the chemoselectivity. For this compound, reactions can potentially occur at the double bond or involve the carbon-chlorine bond. The reaction conditions and the nature of the attacking reagent determine which pathway is favored.

Stereoselectivity describes the preferential formation of one stereoisomer over another. masterorganicchemistry.com A common example in alkene chemistry is the anti-addition of halogens, which proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com The nucleophilic attack on this intermediate occurs from the side opposite to the initial halogen addition, resulting in the formation of a trans product. masterorganicchemistry.com This stereochemical outcome is a hallmark of many electrophilic addition reactions to alkenes.

Mechanistic investigations into the base-promoted reactions of 2-chloro-3,3,3-trifluoroprop-1-ene (B1586136) with various nucleophiles have shed light on the observed regio-, chemo-, and stereoselectivities. researchgate.net These studies are crucial for understanding and predicting the outcomes of its reactions.

Halogen atoms can stabilize reactive intermediates through various electronic effects. evitachem.com Fluorine, being highly electronegative, exerts a strong inductive electron-withdrawing effect. nih.gov However, it can also act as a lone pair donor to stabilize an adjacent carbocation through resonance. acs.org This dual nature can have complex effects on reaction rates and pathways.

The ability of vinyl fluorine atoms to stabilize carbocation intermediates has been noted. acs.org This stabilization occurs through the donation of lone pair electrons from the fluorine atom. Similarly, chlorine, although less electronegative than fluorine, can also participate in stabilizing adjacent positive charges through its lone pairs. nih.gov These stabilization effects play a critical role in directing the regioselectivity of electrophilic additions.

Advanced Computational Chemistry Investigations of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. researchgate.netscirp.org

For halogenated alkenes, computational studies have been employed to understand various reactions, including cycloadditions. For instance, the [3 + 2] cycloaddition reactions of similar compounds like 3,3,3-trichloro-1-nitroprop-1-ene and trans-1-chloro-2-nitroethylene have been investigated using Molecular Electron Density Theory (MEDT). mdpi.comnih.govrsc.org These studies analyze the electronic structure of the reactants and the transition states to explain the observed regioselectivity and stereoselectivity. mdpi.comnih.govresearchgate.netresearchgate.net The analysis of global reactivity indices can characterize the electrophilic and nucleophilic nature of the reactants, providing insights into the reaction's feasibility and kinetics. mdpi.comrsc.orgresearchgate.net

While specific computational studies on this compound are not detailed in the provided search results, the methodologies applied to structurally similar compounds demonstrate the potential of these techniques. Such investigations could provide a deeper understanding of the factors controlling the reactivity and selectivity of this particular fluorinated alkene. For example, DFT calculations have been used to study the OH-initiated gas-phase reactions of 3-chloro-2-methyl-1-propene, a structurally related compound, to determine thermochemical and kinetic results. researchgate.net

Density Functional Theory (DFT) Studies on Fluoroalkene Metathesis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanistic aspects of olefin metathesis reactions. researchgate.net While specific DFT studies focusing exclusively on this compound are not extensively documented in the provided literature, the principles derived from studies on similar halogenated alkenes offer valuable insights.

Fluoroalkene metathesis presents a unique set of challenges and opportunities due to the electronic effects of the fluorine and chlorine substituents. These substituents can significantly influence the stability of the reactants, intermediates, and transition states involved in the catalytic cycle. DFT calculations on model systems, such as the reactions of Cl4MCH2 (where M = Cr, Mo, W, Ru, Re) with ethylene (B1197577), have been instrumental in elucidating the fundamental steps of metathesis. researchgate.net

A key aspect explored in these studies is the nature of the active catalytic species. It has been shown that for metathesis to occur, a metal carbene complex is the active species, not a carbenoid complex. researchgate.net The stability of the carbene complex versus the carbenoid complex is dependent on the metal center. For instance, with molybdenum (Mo), tungsten (W), and rhenium (Re), the carbene complexes are more stable, making them more likely to be active in metathesis reactions. researchgate.net

The formal [2+2] cycloaddition of the alkene to the metal carbene to form a metallacyclobutane intermediate is a critical step in the Chauvin mechanism for olefin metathesis. researchgate.net DFT studies help in calculating the energy barriers for this process. For tungsten and rhenium complexes, the formation of the metallacyclobutane has been found to have lower energy barriers compared to molybdenum, suggesting higher metathesis activity. researchgate.net

The insights gained from these foundational DFT studies on olefin metathesis can be extrapolated to understand the behavior of this compound in similar reactions. The presence of both chlorine and fluorine atoms on the double bond would introduce electronic asymmetry, likely influencing the regioselectivity and stereoselectivity of the metathesis reaction.

Computational Analysis of Productive versus Non-Productive Catalytic Cycles

In the realm of catalytic cross-metathesis, the efficiency of the reaction is often determined by the ability of the substrates to re-enter the catalytic cycle. nih.gov Computational analyses, often in conjunction with experimental observations, are crucial for distinguishing between productive and non-productive catalytic pathways.

For trisubstituted alkenes, a class to which this compound belongs, re-entry into the catalytic cycle can be challenging, potentially leading to lower reaction efficiency. nih.gov A study on the cross-metathesis of a Z-disubstituted alkene with a related trihaloalkene highlighted the formation of significant amounts of byproducts, indicating competing non-productive cycles. nih.gov

A generalized productive catalytic cycle for the cross-metathesis of a trisubstituted alkene can be envisioned as follows:

| Step | Description |

| i | Initial reaction of the catalyst with one of the alkene substrates. |

| ii | Formation of a metallacyclobutane intermediate. |

| iii | Cleavage of the metallacyclobutane to release the first new alkene and a new metal carbene. |

| iv | Reaction of the new metal carbene with the second alkene substrate. |

| v | Formation of a second metallacyclobutane intermediate. |

| vi | Cleavage of the second metallacyclobutane to release the desired cross-metathesis product and regenerate the active catalyst. |

This table represents a generalized productive pathway for cross-metathesis reactions.

Non-productive cycles can arise from several scenarios, such as the homodimerization of one of the starting alkenes or the inability of a newly formed metal carbene to react with the other alkene partner. Computational studies can model the thermodynamics and kinetics of these competing pathways, helping to identify the factors that favor the desired productive cycle. For instance, the relative energies of the various metallacyclobutane intermediates and the transition states for their formation and cleavage can be calculated to predict the likely course of the reaction.

Theoretical Elucidation and Prediction of Reaction Pathways

Theoretical chemistry provides a powerful framework for elucidating and predicting the reaction pathways of complex chemical transformations. For halogenated alkenes like this compound, theoretical studies can explore a variety of reaction types beyond metathesis, including addition and elimination reactions. evitachem.com

For instance, theoretical investigations into the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl (OH) radicals have been conducted to understand its atmospheric degradation. nih.gov These studies, which are transferable to the chlorine analogue, utilize high-level computational methods to map out the potential energy surfaces for different reaction channels. nih.gov The calculations help in identifying the most favorable reaction pathways by determining the geometries, reaction enthalpies, and energy barriers of all stationary points and transition states. nih.gov

In the case of the reaction with OH radicals, several distinct pathways are possible, including:

OH addition to the carbon-carbon double bond.

H-atom abstraction from the molecule. nih.gov

Theoretical calculations have shown that the OH addition and H-atom abstraction channels associated with the double bond are the major reaction pathways, while other channels, such as those leading to the elimination of a halogen atom, are less significant. nih.gov

Furthermore, the Molecular Electron Density Theory (MEDT) has been applied to study [3+2] cycloaddition reactions involving related trihalo-nitropropenes. mdpi.com This theory helps in understanding the reactivity and regioselectivity of such reactions by analyzing the electronic structure of the reactants. mdpi.com While not directly on this compound, these studies demonstrate the capability of theoretical methods to predict the outcomes of complex reactions involving highly functionalized small molecules.

The frontier molecular orbital (FMO) theory, often used in conjunction with DFT, is another tool to understand and predict the reactivity of molecules in donor-acceptor reactions. mdpi.com By analyzing the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the regiochemistry and reactivity of cycloaddition and other reactions. mdpi.com

The following table summarizes some key theoretical approaches and their applications in understanding the reactivity of halogenated alkenes:

| Theoretical Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of reaction energies and barriers. | Identification of active catalytic species, prediction of the most favorable reaction pathways. researchgate.netresearchgate.net |

| Molecular Electron Density Theory (MEDT) | Analysis of cycloaddition reactions. | Understanding of reactivity and regioselectivity based on electron density changes. mdpi.com |

| Frontier Molecular Orbital (FMO) Theory | Prediction of reactivity in donor-acceptor reactions. | Explanation of regiochemistry and reaction feasibility based on HOMO-LUMO interactions. mdpi.com |

| Ab initio methods (e.g., CCSD) | High-accuracy calculation of potential energy surfaces. | Detailed understanding of reaction dynamics, especially for small molecule reactions. nih.gov |

This table provides an overview of common theoretical methods and their applications in studying the chemical reactions of halogenated alkenes.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 2,3,3 Trifluoroprop 1 Ene and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for elucidating the molecular structure of 3-chloro-2,3,3-trifluoroprop-1-ene in solution. The presence of both protons (¹H) and fluorine (¹⁹F) allows for detailed analysis of its isomeric purity and the spatial relationships between atoms.

The chemical shifts and coupling constants observed in ¹H and ¹⁹F NMR spectra are paramount for assigning the configuration of the double bond in halogenated propenes like this compound. For instance, in related fluorinated alkenes, the magnitude of the vicinal coupling constant (³JHH) across the double bond is a reliable indicator of cis or trans geometry. While specific data for this compound is not detailed in the provided results, the principles remain applicable. The presence of a trifluoromethyl group and a chlorine atom significantly influences the electronic environment of the vinylic protons, leading to characteristic chemical shifts that aid in structural confirmation.

In adducts and related reaction products, ¹H and ¹⁹F NMR are crucial for determining the regiochemistry and stereochemistry of the addition to the double bond. For example, in the characterization of 3,3,3-trifluoro-1-phenylpropan-1-one, a derivative, the ¹H NMR spectrum shows a quartet for the methylene (B1212753) protons adjacent to the trifluoromethyl group, with a coupling constant (J) of 10.0 Hz. rsc.org The ¹⁹F NMR spectrum of this compound exhibits a singlet at -62.03 ppm, confirming the presence of the CF₃ group. rsc.org These spectral features are instrumental in confirming the successful synthesis and structure of such derivatives.

Heteronuclear coupling constants, particularly between ¹H, ¹³C, and ¹⁹F, provide invaluable information about the bonding and geometry of the molecule. huji.ac.il One-bond carbon-proton (¹JCH) and carbon-fluorine (¹JCF) coupling constants are directly related to the hybridization of the atoms and the s-character of the bond. huji.ac.il For instance, the ¹JCF in a trifluoromethyl group is typically large, a characteristic feature that can be observed in the ¹³C NMR spectrum.

Long-range heteronuclear couplings, such as two-bond (²JCF) and three-bond (³JCF) couplings, are particularly useful for conformational analysis and for tracing the connectivity of the carbon skeleton. In the ¹³C NMR spectrum of 3,3,3-trifluoro-1-phenylpropan-1-one, the carbonyl carbon exhibits a quartet due to coupling with the three fluorine atoms (³JCF = 2.4 Hz), and the methylene carbon also shows a quartet due to two-bond coupling (²JCF = 28.3 Hz). rsc.org These couplings unambiguously establish the relative positions of the functional groups.

Table 1: Illustrative NMR Data for a Related Trifluoro-Compound

| Nucleus | Chemical Shift (δ) | Coupling Constant (J) | Multiplicity |

|---|---|---|---|

| ¹H | 3.81 ppm | 10.0 Hz | quartet |

| ¹⁹F | -62.03 ppm | N/A | singlet |

| ¹³C (C=O) | 189.9 ppm | 2.4 Hz (³JCF) | quartet |

| ¹³C (CH₂) | 42.1 ppm | 28.3 Hz (²JCF) | quartet |

Note: Data for 3,3,3-trifluoro-1-phenylpropan-1-one, a related compound, is used for illustration. rsc.org

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides the most definitive structural information for molecules in the solid state, offering precise bond lengths, bond angles, and details of intermolecular interactions.

For this compound and its adducts, single-crystal X-ray diffraction can unambiguously determine the configuration of the carbon-carbon double bond as either E (entgegen) or Z (zusammen). This is particularly crucial when NMR data is ambiguous or when both isomers are present. The precise coordinates of each atom in the crystal lattice allow for a definitive assignment of the stereochemistry.

In the solid state, molecules of this compound and its derivatives are held together by a network of weak intermolecular interactions. X-ray crystallography is the primary tool for visualizing and quantifying these interactions. Halogen bonds, where the chlorine atom acts as an electrophilic "halogen bond donor," can form with nucleophilic atoms in neighboring molecules. researchgate.netresearchgate.net Similarly, the fluorine atoms can participate in weak hydrogen bonds (C-H···F) and other non-covalent interactions. researchgate.netias.ac.in The analysis of these interactions is crucial for understanding the crystal packing and the physical properties of the material. In polymorphic forms of related halogenated compounds, weak interactions such as Cl···Cl and C-H···F have been shown to play a vital role in the formation of different crystal structures. ias.ac.in

Microwave Spectroscopy for Rotational and Structural Dynamics Studies

Microwave spectroscopy is a powerful gas-phase technique used to determine the rotational constants of a molecule with very high precision. These rotational constants are directly related to the molecule's moments of inertia, from which a very accurate molecular structure can be derived.

For a molecule like this compound, microwave spectroscopy can provide detailed information about its rotational and structural dynamics. Studies on similar molecules, such as (Z)-1-chloro-3,3,3-trifluoropropene, have utilized microwave spectroscopy to investigate the structure of heterodimers, for example with acetylene. nih.gov Such studies can reveal how the molecule interacts with other species in the gas phase. nih.gov The analysis of the microwave spectrum, including isotopic substitution, allows for the precise determination of bond lengths and angles in the gas phase, providing a complementary perspective to solid-state X-ray and solution-phase NMR data. The study of related tetrafluoropropenes has also demonstrated the utility of microwave spectroscopy in determining the positions of atoms and understanding intermolecular interactions in complexes with argon. nsf.gov

High-Resolution Mass Spectrometry for Identification and Quantification of Derivatives

High-resolution mass spectrometry (HRMS) stands as a pivotal analytical technique for the precise identification and quantification of derivatives of this compound. Its ability to provide accurate mass measurements with high resolution allows for the elucidation of elemental compositions and the differentiation of complex mixtures of reaction products and biological metabolites. This section delves into the application of HRMS in characterizing the adducts and derivatives of this fluorinated propene.

The chemical reactivity of this compound, largely dictated by its carbon-carbon double bond and the presence of halogen atoms, makes it susceptible to various transformations, including metabolic processes and atmospheric degradation. These transformations result in a range of derivatives and adducts, the identification of which is crucial for understanding its biological fate and environmental impact.

Research into the biotransformation of closely related isomers, such as trans-1-chloro-3,3,3-trifluoropropene, provides significant insights into the likely metabolic pathways for this compound. Studies utilizing techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) have identified key metabolites formed through oxidative biotransformation and conjugation pathways. nih.gov

One of the primary metabolic routes is the formation of glutathione (B108866) adducts. The electrophilic nature of the fluorinated alkene facilitates conjugation with endogenous glutathione (GSH), a key detoxification pathway. This initial adduct can be further metabolized in the mercapturic acid pathway to yield cysteine and N-acetylcysteine conjugates, which are typically excreted. For instance, S-(3,3,3-trifluoro-trans-propenyl)-glutathione has been identified as a predominant metabolite in microsomal incubations of trans-1-chloro-3,3,3-trifluoropropene. nih.gov

Oxidative pathways also contribute to the metabolism of these compounds, leading to the formation of products such as 3,3,3-trifluorolactic acid. nih.gov The identification and quantification of these metabolites in biological matrices like urine are accomplished using HRMS, often in tandem with chromatographic separation techniques to resolve complex mixtures. The high mass accuracy of HRMS is essential for confirming the elemental composition of these low-concentration metabolites against a complex biological background.

The table below presents predicted mass spectrometric data for potential adducts of 2-chloro-3,3,3-trifluoroprop-1-ene (B1586136), an isomer of the target compound, which illustrates the utility of HRMS in identifying various ionic species that may be formed during analysis.

| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 130.98698 | 114.5 |

| [M+Na]⁺ | 152.96892 | 124.5 |

| [M-H]⁻ | 128.97242 | 111.5 |

| [M+NH₄]⁺ | 148.01352 | 137.5 |

| [M+K]⁺ | 168.94286 | 121.9 |

| [M+H-H₂O]⁺ | 112.97696 | 109.7 |

| [M+HCOO]⁻ | 174.97790 | 129.4 |

| [M+CH₃COO]⁻ | 188.99355 | 170.0 |

This interactive table provides predicted mass-to-charge ratios and collision cross-sections for various adducts of 2-chloro-3,3,3-trifluoroprop-1-ene, showcasing the types of ions that can be identified using high-resolution mass spectrometry.

Further detailed research findings from biotransformation studies of the related compound trans-1-chloro-3,3,3-trifluoropropene have led to the identification and quantification of specific metabolites in vivo. The following table summarizes these findings.

| Metabolite | Analytical Method | Key Findings |

| 3,3,3-Trifluorolactic acid | GC/MS, LC-MS/MS | Identified as a major urinary metabolite in rats. nih.gov |

| N-acetyl-(3,3,3-trifluoro-trans-propenyl)-l-cysteine | LC-MS/MS | A major urinary metabolite in rats, indicating the mercapturic acid pathway is active. nih.gov |

| S-(3,3,3-trifluoro-trans-propenyl)-glutathione | LC-MS/MS | Identified as the predominant metabolite in in vitro microsomal incubations with glutathione present. nih.gov |

This interactive table summarizes the key metabolites of a structurally similar compound, identified through mass spectrometry-based techniques, providing a model for the expected derivatives of this compound.

The quantitative analysis of these derivatives is critical for assessing the extent of biotransformation. For example, studies have shown that the excretion of metabolites like 3,3,3-trifluorolactic acid and N-acetyl-(3,3,3-trifluoro-trans-propenyl)-l-cysteine is rapid. nih.gov Such quantitative data, obtained through sensitive HRMS methods, are vital for understanding the toxicokinetics of the parent compound.

Derivatization and Transformative Chemistry of 3 Chloro 2,3,3 Trifluoroprop 1 Ene for Novel Chemical Entities

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The electron-deficient nature of the double bond in 3-Chloro-2,3,3-trifluoroprop-1-ene makes it a suitable partner in various cycloaddition reactions.

[3+2] Dipolar Cycloaddition for Pyrrolidine (B122466) Synthesis

The synthesis of pyrrolidine rings, a common scaffold in many biologically active molecules, can be achieved through a [3+2] dipolar cycloaddition reaction. Research has shown that β-substituted-trifluoromethyl-ethenes, derived from this compound, are effective substrates for this transformation. nih.gov

In a typical reaction sequence, this compound is first reacted with a nucleophile to generate a β-substituted-trifluoromethyl-ethene. This intermediate then undergoes a [3+2] dipolar cycloaddition with an azomethine ylide. Azomethine ylides are three-atom components that readily react with electron-deficient alkenes to form five-membered heterocyclic rings. nih.gov This reaction provides a direct route to trifluoromethyl-substituted pyrrolidines, which are of significant interest in medicinal chemistry due to their potential to enhance metabolic stability and binding affinity. The olefins derived from this compound are attractive intermediates for this purpose, leading to the formation of weakly basic novel synthons that can be further elaborated. nih.govresearchgate.net

Strategic Functional Group Transformations

The reactivity of the double bond and the presence of a chlorine atom in this compound allow for a variety of strategic functional group transformations. These reactions are crucial for introducing further complexity and functionality into molecules derived from this versatile building block.

Halogenation and Azidation Reactions

The addition of halogens across the double bond of alkenes is a fundamental transformation in organic synthesis. For this compound, such reactions would be expected to proceed via an electrophilic addition mechanism. However, detailed research findings specifically documenting the halogenation (e.g., with Br₂, Cl₂) or azidation (e.g., with N₃⁻) of this compound are not extensively reported in the scientific literature. In principle, the addition of a halogen would lead to a polyhalogenated propane (B168953) derivative, while azidation would introduce a reactive azide (B81097) functionality for further chemical modification, such as click chemistry or reduction to an amine.

Dihydroxylation and Hydrogenation Transformations

Similarly, dihydroxylation and hydrogenation are standard transformations for alkenes. Dihydroxylation, typically carried out using reagents like osmium tetroxide or potassium permanganate, would convert the double bond of this compound into a vicinal diol. This transformation would introduce two hydroxyl groups, significantly increasing the polarity and providing handles for further derivatization.

Hydrogenation of the double bond, usually performed with hydrogen gas and a metal catalyst (e.g., palladium on carbon), would yield the corresponding saturated alkane, 1-chloro-1,1,2-trifluoropropane. This reaction would remove the reactive double bond and create a chiral center. While these transformations are well-established for a wide range of alkenes, specific, detailed research findings and optimized conditions for the dihydroxylation and hydrogenation of this compound are not widely available in the current body of scientific literature.

Utilization as a Versatile Building Block in Complex Organic Synthesis

The ability of this compound to serve as a precursor to a variety of functionalized molecules underscores its importance as a building block in complex organic synthesis.

Precursor to β-Substituted-trifluoromethyl-ethenes

A key application of this compound is its use as a precursor to a diverse range of β-substituted-trifluoromethyl-ethenes. nih.gov This transformation is typically achieved through a base-promoted reaction with various nucleophiles, including those based on oxygen, nitrogen, and sulfur. nih.gov The reaction proceeds under mild conditions and offers a high degree of control over the resulting product's stereochemistry. nih.gov Mechanistic studies have provided insights into the regio-, chemo-, and stereoselectivities of these reactions. nih.gov

The resulting β-substituted-trifluoromethyl-ethenes are valuable intermediates in their own right, serving as key components in the synthesis of more complex molecules, including the aforementioned pyrrolidines. nih.gov The table below summarizes the synthesis of various β-substituted-trifluoromethyl-ethenes from this compound with different nucleophiles.

| Nucleophile | Product | Yield (%) |

| 4-Methoxyphenol | 1-(4-Methoxyphenoxy)-2-trifluoromethyl-ethene | 95 |

| Thiophenol | 1-Phenylthio-2-trifluoromethyl-ethene | 85 |

| Morpholine | 4-(2-Trifluoromethyl-vinyl)-morpholine | 75 |

| Aniline | N-(2-Trifluoromethyl-vinyl)-aniline | 80 |

Data sourced from a study on the applications of 2-Chloro-3,3,3-trifluoroprop-1-ene (B1586136) (HCFO-1233xf). nih.gov

Synthesis of Trifluoromethyl Substituted Benzofurans

The synthesis of benzofurans bearing a trifluoromethyl group is of considerable interest due to the prevalence of the benzofuran (B130515) scaffold in biologically active compounds. A notable strategy for constructing 3-trifluoromethylbenzofurans involves a palladium-catalyzed tandem elimination and annulation reaction. This method utilizes β-chloro-β-(trifluoromethyl)styrenes, which can be derived from this compound, and reacts them with 2-halophenols.

The reaction proceeds by the palladium-catalyzed annulation of various substituted β-chloro-β-(trifluoromethyl)styrenes with 2-iodophenols or 2-bromophenols. The process is efficient and allows for the creation of a diverse range of 3-trifluoromethylbenzofurans in moderate to good yields. Research has shown that both electron-donating and electron-withdrawing substituents on the styrene (B11656) ring are well-tolerated, leading to the corresponding benzofuran products. For instance, the reaction of 1-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-4-methylbenzene with 2-iodophenol, in the presence of a palladium catalyst, yields the desired 3-trifluoromethylbenzofuran.

| Entry | Styrene Reactant (1) | Halophenol Reactant (2) | Product | Yield (%) |

| 1 | 1-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-4-methylbenzene | 2-iodophenol | 2-(4-methylphenyl)-3-(trifluoromethyl)benzofuran | 80 |

| 2 | 1-tert-butyl-4-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)benzene | 2-iodophenol | 2-(4-tert-butylphenyl)-3-(trifluoromethyl)benzofuran | 64 |

| 3 | 1-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-4-methoxybenzene | 2-iodophenol | 2-(4-methoxyphenyl)-3-(trifluoromethyl)benzofuran | 85 |

| 4 | 1-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2-methoxybenzene | 2-iodophenol | 2-(2-methoxyphenyl)-3-(trifluoromethyl)benzofuran | 75 |

| 5 | 1-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-4-methylbenzene | 2-bromo-4-fluorophenol | 5-fluoro-2-(4-methylphenyl)-3-(trifluoromethyl)benzofuran | 65 |

Table 1: Synthesis of 3-Trifluoromethylbenzofurans via Palladium-Catalyzed Annulation. nih.gov

This synthetic route highlights the utility of this compound derivatives as key precursors for accessing complex, fluorinated heterocyclic compounds.

Derivatization to Organosilicon Compounds for Materials Applications

The incorporation of fluorinated groups into organosilicon compounds can impart unique properties, such as enhanced thermal stability, chemical resistance, and specific optical properties, making them suitable for advanced materials applications. The derivatization of this compound into organosilicon compounds can be envisioned through reactions like hydrosilylation.

While direct hydrosilylation of this compound is not extensively documented in readily available literature, the reaction of the structurally similar 2-chloro-1,3,3,3-tetrafluoropropene with trichlorosilane (B8805176) provides a plausible synthetic pathway. rsc.org This photochemical reaction yields a mixture of trichloro(2-chloro-1,3,3,3-tetrafluoropropyl)silane and trichloro(1,3,3,3-tetrafluoropropyl)silane. rsc.org

A subsequent dehydrochlorination of the trichloro(2-chloro-1,3,3,3-tetrafluoropropyl)silane adduct using a base like quinoline (B57606) could potentially yield the desired trichloro(2-chloro-3,3,3-trifluoropropenyl)silane. rsc.org This propenylsilane would be a valuable monomer for the synthesis of fluorinated polysiloxanes or other silicon-based materials.

| Step | Reactants | Proposed Product | Reaction Type |

| 1 | This compound + Trichlorosilane | Trichloro(2-chloro-3,3,3-trifluoropropyl)silane | Hydrosilylation |

| 2 | Trichloro(2-chloro-3,3,3-trifluoropropyl)silane + Base (e.g., Quinoline) | Trichloro(2-chloro-3,3,3-trifluoropropenyl)silane | Dehydrochlorination |

Table 2: Proposed Reaction Pathway for the Synthesis of Trichloro(2-chloro-3,3,3-trifluoropropenyl)silane.

The resulting organosilicon monomer could then be used in polymerization reactions or further functionalized to create materials with tailored properties for applications in coatings, sealants, and electronics. The presence of the trifluoromethyl group is expected to enhance the performance of these materials in demanding environments.

Development of Novel Intermediates for Agrochemical Research

This compound is a key starting material for the synthesis of important intermediates used in the production of modern pyrethroid insecticides. researchgate.net Specifically, it is utilized in the formation of the cyclopropane (B1198618) ring system characteristic of many potent agrochemicals, such as tefluthrin. wikipedia.orgnih.gov

The synthesis involves the creation of a key intermediate, cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid. researchgate.net This is achieved through a cyclopropanation reaction, a process that forms a cyclopropane ring. wikipedia.org One common method for cyclopropanation is the reaction of an alkene with a diazo compound in the presence of a catalyst. In this context, this compound or a derivative can react with a suitable diazoacetate to form the desired cyclopropane structure.

This carboxylic acid intermediate is then converted to its acid chloride, for example by using thionyl chloride. oregonstate.edu The resulting acid chloride is a versatile precursor that can be esterified with a specific alcohol to yield the final pyrethroid insecticide. In the case of tefluthrin, this alcohol is (2,3,5,6-tetrafluoro-4-methylphenyl)methanol. wikipedia.org

| Step | Reactants | Product | Reaction Type |

| 1 | This compound + Diazoacetate derivative | cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid ester | Cyclopropanation |

| 2 | cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid ester | cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid | Hydrolysis |

| 3 | cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid + Thionyl chloride | cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride | Acyl chloride formation |

| 4 | cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride + (2,3,5,6-tetrafluoro-4-methylphenyl)methanol | Tefluthrin | Esterification |

Table 3: Synthetic Pathway to Tefluthrin from this compound.

The development of such synthetic routes is crucial for the agrochemical industry, enabling the large-scale production of effective crop protection agents. The specific stereochemistry of the cyclopropane intermediate is often critical for the biological activity of the final insecticide.

Prospective Research Directions and Unexplored Avenues for 3 Chloro 2,3,3 Trifluoroprop 1 Ene Chemistry

Design and Development of Highly Selective Catalytic Systems for Derivatization

The development of highly selective and stable catalysts is paramount for the efficient and economical derivatization of 3-chloro-2,3,3-trifluoroprop-1-ene. Current research has demonstrated the efficacy of fluorinated chromia catalysts, particularly those promoted with lanthanum (La), in the synthesis of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) from 1,1,2,3-tetrachloropropene. researchgate.net These systems have achieved nearly 100% conversion and selectivity under specific conditions. researchgate.net

Future research should focus on:

Novel Catalyst Compositions: Exploring a wider range of transition metals, mixed metal oxides, and supported catalysts to improve performance and reduce reliance on chromium. The investigation of different support materials with varying surface areas and acid-base properties could lead to enhanced catalytic activity and selectivity.

Catalyst Deactivation and Regeneration: Understanding the mechanisms of catalyst deactivation is crucial for industrial applications. Research into in-situ and ex-situ regeneration techniques will be vital for extending catalyst lifetime and improving process economics.

Stereoselective Catalysis: For reactions where stereoisomerism is a factor, the design of catalysts that can selectively produce a desired isomer is a significant challenge and a key research goal. This is particularly relevant for the synthesis of certain agrochemicals and pharmaceuticals.

Integrated Experimental and Computational Approaches for Deeper Mechanistic Insights

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing processes and developing new synthetic routes. The double bond in its structure allows for electrophilic attack, and depending on the reaction conditions, it can form carbocation intermediates that may undergo rearrangements or further additions. evitachem.com

Future research should integrate:

Advanced Spectroscopic Techniques: In-situ spectroscopic methods, such as infrared (IR) and Raman spectroscopy, can provide real-time information about surface species and reaction intermediates on catalyst surfaces.

Kinetic and Isotopic Labeling Studies: Detailed kinetic studies, coupled with isotopic labeling, can elucidate reaction pathways and identify rate-determining steps.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This can provide valuable insights that are often difficult to obtain through experimental means alone.

Exploration of Novel Reaction Pathways for the Synthesis of Value-Added Compounds

The unique chemical structure of this compound, with its reactive double bond and halogen atoms, makes it a versatile building block for the synthesis of a wide range of valuable compounds. evitachem.comacs.org Its participation in addition and elimination reactions has already been noted. evitachem.com

Prospective research in this area includes:

Functionalization Reactions: Developing new methods for the selective introduction of various functional groups onto the molecule. This could lead to the synthesis of novel fluorinated monomers for polymers, specialized solvents, and new agrochemical and pharmaceutical intermediates.

Cycloaddition Reactions: Investigating the potential of this compound in cycloaddition reactions, such as [3+2] dipolar cycloadditions, to create complex heterocyclic structures. acs.org These structures are often found in biologically active molecules.

Polymerization: Exploring the polymerization and copolymerization of this compound to produce new fluoropolymers with unique properties, such as high thermal stability, chemical resistance, and low surface energy.

Advanced Environmental Fate Modeling and Comprehensive Assessment Methodologies

As with any chemical substance, a thorough understanding of the environmental fate and potential impacts of this compound is crucial. While it is recognized as having a low global warming potential, a comprehensive assessment requires a multi-faceted approach. google.com The presence of a double bond leads to rapid reaction with hydroxyl (OH) radicals in the atmosphere, resulting in short atmospheric lifetimes. fluorocarbons.org

Future research directions should encompass:

Q & A

Q. What are the standard synthetic routes for 3-Chloro-2,3,3-trifluoroprop-1-ene in laboratory settings?

- Methodological Answer: Synthesis typically involves halogen-exchange reactions or dehydrohalogenation of polyhalogenated precursors. For example, stereoselective C–O coupling using base-mediated conditions (e.g., K₂CO₃ or NaOH) with chloro-trifluoropropene derivatives can yield structurally analogous compounds . Adjusting solvent polarity (e.g., DMF vs. THF) and reaction temperature (60–100°C) optimizes yield and selectivity. Purification often requires fractional distillation or preparative GC due to the compound’s volatility .

Q. How is the structural characterization of this compound performed?

- Methodological Answer: Structural elucidation combines:

- NMR Spectroscopy: NMR identifies trifluoromethyl environments ( to ppm), while NMR resolves vinyl proton coupling patterns ( Hz for trans isomers) .

- X-ray Crystallography: Determines stereochemistry (e.g., trans vs. cis configurations) and bond angles critical for reactivity studies .

- GC-MS: Confirms purity and molecular ion peaks () .

Advanced Research Questions

Q. What methodologies are employed to analyze the thermodynamic properties of this compound under varying conditions?

- Methodological Answer: The Helmholtz energy equation of state (EoS) is used to model thermodynamic behavior. For trans-1-chloro-3,3,3-trifluoropropene, experimental data (215–444 K, ≤35 MPa) validate EoS predictions for density, heat capacity, and phase equilibria. Researchers extrapolate these models to higher pressures (≤100 MPa) by ensuring physical consistency in critical region behavior . Discrepancies between experimental and computational results are resolved via high-precision calorimetry and vapor-liquid equilibrium measurements .

Q. How can stereoselectivity be controlled in the synthesis of derivatives using this compound as a precursor?

- Methodological Answer: Stereoselectivity in β-trifluoromethyl vinyl ether synthesis is achieved through:

- Substrate Geometry: E isomers of chloro-trifluoropropene favor anti addition during C–O coupling with phenols, minimizing steric clashes .

- Base Selection: Bulky bases (e.g., DBU) promote kinetic control, while weaker bases (e.g., K₂CO₃) favor thermodynamic products .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing enantiomeric excess in cyclopropane derivatives .

Q. How do researchers resolve contradictions between experimental reactivity data and computational predictions for halogenated propenes?

- Methodological Answer: Discrepancies are addressed by:

- Multiscale Modeling: Combining DFT (e.g., B3LYP/6-311+G(d,p)) for electronic structure analysis with molecular dynamics for solvent effects .

- Kinetic Isotope Effects (KIE): Measuring or ratios to validate proposed reaction pathways .

- In Situ Spectroscopy: Monitoring intermediates via FTIR or Raman during reactions to identify unaccounted mechanistic steps .

Q. What strategies are used to assess the environmental impact of this compound in atmospheric studies?

- Methodological Answer: Atmospheric reactivity is evaluated through:

- OH Radical Reaction Kinetics: Laser-induced fluorescence (LIF) quantifies degradation rates ( cm³ molecule s) .

- Global Warming Potential (GWP): Calculated using radiative efficiency and lifetime data from infrared absorption cross-sections .

- Tropospheric Lifetime: Derived from photolysis experiments under simulated solar UV irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.